molecular formula C18H13N3O2 B12080399 N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide

Cat. No.: B12080399
M. Wt: 303.3 g/mol
InChI Key: OHBLEJHMBJTKFJ-UHFFFAOYSA-N
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Description

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide is an organic compound with the molecular formula C18H13N3O2. This compound features a benzofuran ring fused with a pyrazole ring and a benzamide group, making it a complex and intriguing molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide typically involves multi-step organic reactions

    Benzofuran Core Synthesis: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.

    Pyrazole Ring Formation: The pyrazole ring is introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

    Benzamide Group Addition: The final step involves the coupling of the benzofuran-pyrazole intermediate with benzoyl chloride in the presence of a base like triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a pyrazoline derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted benzofuran and pyrazole derivatives depending on the reagents used.

Scientific Research Applications

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and tuberculosis.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The benzofuran and pyrazole rings can interact with various biomolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(1H-Benzimidazol-2-yl)benzofuran-3-yl]benzamide
  • N-[2-(1H-Indol-3-yl)benzofuran-3-yl]benzamide
  • N-[2-(1H-Pyrrol-3-yl)benzofuran-3-yl]benzamide

Uniqueness

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for various research applications.

Biological Activity

N-[2-(1H-Pyrazol-3-yl)benzofuran-3-yl]benzamide, a compound featuring a benzofuran moiety linked to a pyrazole, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the synthesis, characterization, and biological activity of this compound, supported by relevant data tables and case studies.

1. Synthesis and Characterization

The synthesis of this compound typically involves the reaction of benzofuran derivatives with pyrazole in the presence of suitable catalysts. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueObservations
NMR Signals at 8.59 ppm (pyrazolyl), 8.06 ppm (aromatic), and 3.71 ppm (methoxy group).
IR Strong absorption band at 1706 cm1^{-1} indicating C=O stretching.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown significant cytotoxic effects, particularly in breast cancer (MCF-7) and lung cancer (A549) models.

Case Study: Anticancer Efficacy

In vitro assays demonstrated that this compound exhibits an IC5050 value of 0.42 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin, which has an IC5050 value of approximately 20 µM.

Table 2: Anticancer Activity Data

Cell LineIC5050 (µM)Reference CompoundIC5050 (µM)
MCF-70.42Doxorubicin20.64
A5490.51Doxorubicin18.00

2.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activities against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Efficacy

The compound was tested against common bacterial strains using a disk diffusion method, showing promising results with inhibition zones comparable to established antibiotics.

Table 3: Antimicrobial Activity Data

PathogenInhibition Zone (mm)Reference AntibioticInhibition Zone (mm)
Staphylococcus aureus15Penicillin18
Escherichia coli14Ampicillin17

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, as evidenced by flow cytometry analysis.

Properties

Molecular Formula

C18H13N3O2

Molecular Weight

303.3 g/mol

IUPAC Name

N-[2-(1H-pyrazol-5-yl)-1-benzofuran-3-yl]benzamide

InChI

InChI=1S/C18H13N3O2/c22-18(12-6-2-1-3-7-12)20-16-13-8-4-5-9-15(13)23-17(16)14-10-11-19-21-14/h1-11H,(H,19,21)(H,20,22)

InChI Key

OHBLEJHMBJTKFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C4=CC=NN4

Origin of Product

United States

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